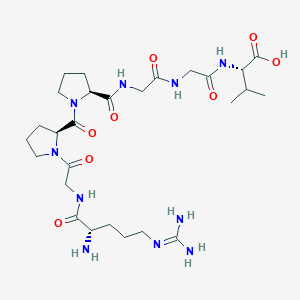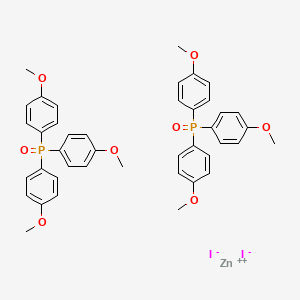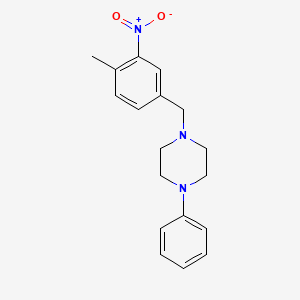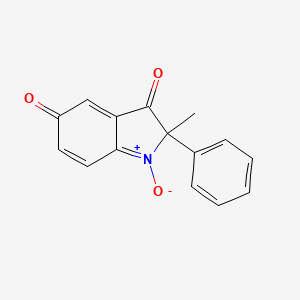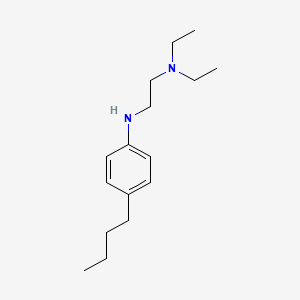
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features a butyl-substituted phenyl group attached to an ethane-1,2-diamine backbone, with two ethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 4-butylaniline with diethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-Butylaniline is reacted with diethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form an intermediate.
Step 2: The intermediate is then treated with ethylene oxide under basic conditions to yield N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a metal catalyst like palladium (Pd) to reduce any oxidized forms back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Alkyl halides, aryl halides, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding nitroso or nitro derivatives.
Reduction: Original amine or partially reduced intermediates.
Substitution: Alkylated or arylated amine derivatives.
Scientific Research Applications
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Methylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- N~2~-(4-Ethylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- N~2~-(4-Propylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
Uniqueness
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
74474-08-1 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
N-(4-butylphenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-4-7-8-15-9-11-16(12-10-15)17-13-14-18(5-2)6-3/h9-12,17H,4-8,13-14H2,1-3H3 |
InChI Key |
MSUWCNYPFOIPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




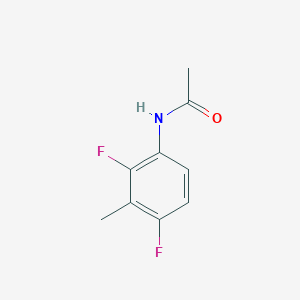
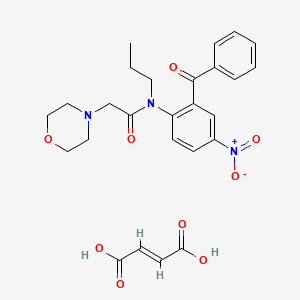
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
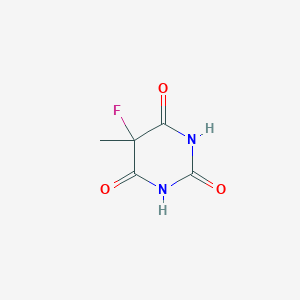
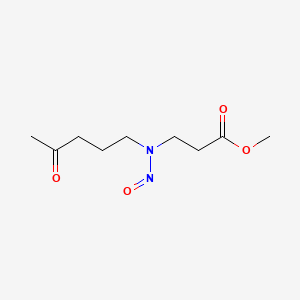
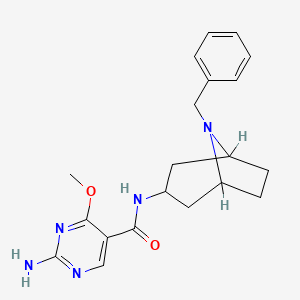
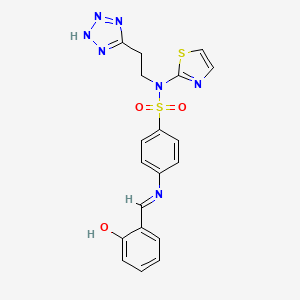
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
